molecular formula C9H8N2OS B8374390 1-Methyl-4-thiophene-2-yl-1H-imidazole-2-carbaldehyde

1-Methyl-4-thiophene-2-yl-1H-imidazole-2-carbaldehyde

Cat. No.: B8374390
M. Wt: 192.24 g/mol
InChI Key: AGDQESDTQSWXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-thiophene-2-yl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

1-methyl-4-thiophen-2-ylimidazole-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-11-5-7(10-9(11)6-12)8-3-2-4-13-8/h2-6H,1H3

InChI Key

AGDQESDTQSWXED-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A glass vial was charged with 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde (1420 mg, 7.5 mmol), tributyl-(2-thienyl)-stannane (3.50 g, 9.38 mmol), DMF (15 mL) and the slurry was deoxygenated by bubbling argon through then tetrakis(triphenylphosphine)palladium(0) (216 mg, 0.1875 mmol) was added and the vessel sealed and heated in a microwave reactor at 160° C. for 30 minutes. The volatiles were removed in vacuo then EtOAc (50 mL) was added followed by saturated sodium bicarbonate solution (25 mL). The organic layer was separated and the aqueous extracted with EtOAc (50 mL). The combined extracts were dried over Na2SO4, filtered and the volatiles removed in vacuo. The residue was purified by column chromatography on silica gel (Gradient: n-heptane/EtOAc=4/1 to EtOAc 100%) to yield the title compound (730 mg, 51%) as a yellow solid. 1H NMR (500 MHz, CDCl3): δ 9.72 (s, 1H), 7.99 (s, 1H), 7.49-7.47 (m, 1H), 7.40-7.38 (m, 1H), 7.12-7.08 (m, 1H), 3.95 (s, 3H).
Quantity
1420 mg
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
216 mg
Type
catalyst
Reaction Step Two
Yield
51%

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